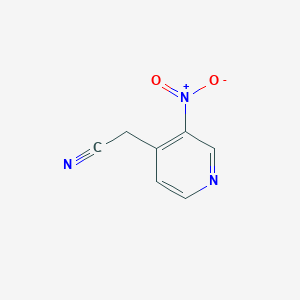

2-(3-Nitropyridin-4-yl)acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5N3O2 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

2-(3-nitropyridin-4-yl)acetonitrile |

InChI |

InChI=1S/C7H5N3O2/c8-3-1-6-2-4-9-5-7(6)10(11)12/h2,4-5H,1H2 |

InChI Key |

GXMQPJDJMHFUHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1CC#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Direct Nitration of 2-Pyridylacetonitrile Precursors

The most straightforward route involves the nitration of 2-pyridylacetonitrile derivatives. This method employs a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), to introduce the nitro group at the 3-position of the pyridine ring.

Reaction Conditions :

-

Temperature : 0–5°C to minimize side reactions such as over-nitration or ring oxidation.

-

Stoichiometry : A 1:1 molar ratio of precursor to HNO₃, with H₂SO₄ acting as both a catalyst and dehydrating agent.

-

Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.

Mechanistic Insight :

The nitronium ion (NO₂⁺), generated in situ from HNO₃ and H₂SO₄, attacks the electron-rich 3-position of the pyridine ring. The acetonitrile group at the 2-position exerts a meta-directing effect, ensuring regioselectivity. Computational studies suggest that the nitro group’s electron-withdrawing nature further stabilizes the intermediate arenium ion, favoring the 3-nitro isomer.

Yield and Limitations :

-

Challenges : Competing nitration at the 5-position (para to the acetonitrile group) can occur, necessitating careful temperature control.

Nucleophilic Aromatic Substitution (SNAr)

Displacement of Halogen Substituents

This method involves substituting a halogen atom (e.g., chlorine) at the 4-position of 3-nitropyridine with a cyanomethyl group.

Procedure :

-

Starting Material : 4-Chloro-3-nitropyridine is reacted with potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in the presence of a palladium catalyst.

-

Conditions :

Example :

In a patented protocol, 4-chloro-3-nitropyridine (100 mmol) was treated with TMSCN (120 mmol) and Pd(PPh₃)₄ in DMF at 90°C for 12 hours, yielding this compound in 68% yield after extraction with dichloromethane.

Advantages :

-

High regioselectivity due to the nitro group’s activation of the 4-position for nucleophilic attack.

Multi-Step Synthesis via Diazotization and Cyanation

Diazotization of Aminopyridines

Amino groups at the 4-position of pyridine can be converted to acetonitrile via diazotization and subsequent cyanation.

Steps :

-

Nitration : 2-Amino-4-pyridylacetonitrile is nitrated using HNO₃/H₂SO₄ to yield 2-amino-3-nitropyridin-4-ylacetonitrile.

-

Diazotization : The amino group is diazotized with NaNO₂/HCl at 0–5°C, forming a diazonium salt intermediate.

-

Cyanation : The diazonium salt is treated with CuCN or NaCN to replace the diazo group with a nitrile.

Critical Parameters :

-

Temperature Control : Diazotization must occur below 5°C to prevent decomposition.

-

Cyanide Source : CuCN provides higher yields (∼70%) compared to NaCN (∼50%) due to reduced side reactions.

Table 1: Comparison of Cyanation Agents

| Agent | Yield (%) | Purity (%) |

|---|---|---|

| CuCN | 70 | 95 |

| NaCN | 50 | 85 |

Alternative Routes: Reductive Amination and Cyanoalkylation

Reductive Amination of Nitropyridinecarbaldehydes

This method involves condensing 3-nitropyridine-4-carbaldehyde with ammonium acetate followed by reduction to introduce the acetonitrile group.

Procedure :

-

Condensation : 3-Nitropyridine-4-carbaldehyde reacts with ammonium acetate in ethanol under reflux to form an imine intermediate.

-

Reduction : The imine is reduced using NaBH₄ or H₂/Pd-C to yield the primary amine, which is subsequently cyanated via a Sandmeyer reaction.

Yield : 55–60% after two steps, with the cyanation step being rate-limiting.

Cyanoalkylation via Michael Addition

A less conventional approach utilizes the Michael addition of acrylonitrile to 3-nitropyridine derivatives.

Reaction Scheme :

3-Nitropyridine + Acrylonitrile → this compound

Conditions :

Limitations :

Industrial-Scale Production and Optimization

Catalytic Nitration in Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance safety and yield.

Protocol :

Solvent and Catalyst Optimization

Table 2: Solvent Effects on Nitration Yield

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| H₂SO₄ | 75 | 90 |

| Acetic Acid | 60 | 85 |

| DCM/H₂SO₄ | 70 | 88 |

Catalyst Screening :

-

Ionic Liquids : [BMIM][HSO₄] increases yield to 80% by stabilizing the nitronium ion.

-

Zeolites : H-Y zeolite reduces side reactions, achieving 78% yield.

Mechanistic and Kinetic Studies

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The nitro group at the 3-position activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions.

Reaction Examples:

Mechanism :

-

The nitro group stabilizes the transition state via resonance, directing nucleophiles to the 2-position (para to nitro).

-

Acetonitrile’s electron-withdrawing effect further polarizes the ring, enhancing NAS reactivity .

Electrophilic Reactions

The acetonitrile group undergoes electrophilic transformations, including hydrolysis and alkylation.

Functional Group Transformations:

Key Observations :

-

Hydrolysis of the nitrile group to carboxylic acid is inefficient under mild conditions but proceeds quantitatively with strong acids .

-

Diazotization enables coupling with aromatic amines or phenols via Sandmeyer reactions .

Cyclization and Condensation

The acetonitrile group participates in cycloadditions and heterocycle formation.

Example Reactions:

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound + Hydrazine | EtOH, reflux, 6 h | Pyrazolo[3,4-b]pyridine derivative | 55% | |

| This compound + CS2 | KOH, DMF, 80°C | Thiazole-fused pyridine | 40% |

Mechanistic Insight :

-

Acetonitrile acts as a directing group, enabling regioselective cyclization .

-

Nitro group facilitates electron-deficient intermediates, stabilizing transition states .

Reductive Transformations

Selective reduction of the nitro group or nitrile moiety is achievable under controlled conditions.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitro → Amine | H2, Pd/C, EtOH, 25°C | 3-Aminopyridin-4-ylacetonitrile | 85% | |

| Nitrile → Amine | LiAlH4, THF, 0°C | 4-(Aminomethyl)-3-nitropyridine | 70% |

Notes :

Scientific Research Applications

Biological Activities

Research indicates that 2-(3-Nitropyridin-4-yl)acetonitrile exhibits several biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Its mechanism may involve the reduction of the nitro group to form reactive intermediates that disrupt cellular processes.

- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation. The compound's interactions with specific molecular targets in cancer cells contribute to its anticancer effects .

Therapeutic Applications

The unique structural characteristics of this compound allow it to serve as a pharmacophore in drug development:

- Drug Development : As a scaffold for designing new drugs targeting various diseases, including cancer and bacterial infections. Its ability to interact with biomolecules makes it a candidate for further optimization in medicinal chemistry .

- Potential as Antitubercular Agents : Recent studies have explored its derivatives for antitubercular activity, indicating that modifications to the compound can enhance efficacy against Mycobacterium tuberculosis .

Case Study 1: Anticancer Activity

A study evaluated various derivatives of this compound for their cytotoxic effects against human tumor cell lines. Compounds exhibited significant inhibition of cell growth, with some demonstrating IC_50 values in the low micromolar range, indicating strong potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .

Mechanism of Action

The mechanism of action of 2-(3-Nitropyridin-4-yl)acetonitrile involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The nitrile group can act as a ligand, coordinating with metal ions to form complexes . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3-Nitropyridin-4-yl)acetonitrile with structurally related acetonitrile derivatives, emphasizing molecular properties, substituent effects, and applications.

Table 1: Comparative Analysis of Acetonitrile Derivatives

Key Findings:

Substituent Effects on Reactivity Electron-Withdrawing Groups (EWGs): The nitro group in this compound lowers the LUMO energy, enhancing electrophilicity and reactivity toward nucleophilic substitution or reduction. This contrasts with 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile, where the hydroxyl and indolinone groups introduce hydrogen-bonding interactions, favoring biological activity .

Physical Properties Boiling Point and Polarity: The phenoxy derivative () has a high predicted boiling point (361.5°C) due to hydrogen bonding from the formyl group, whereas the nitro-nitrile combination in the target compound likely results in moderate polarity and solubility in polar solvents . Density: The density of 2-(2-Chloro-4-formylphenoxy)acetonitrile (1.331 g/cm³) reflects contributions from heavy atoms (Cl, O), while the target compound’s density may be lower (~1.2–1.3 g/cm³) based on its lighter molecular framework.

Applications Pharmaceutical Intermediates: The difluoromethyl-nitro-pyridine analog () demonstrates how fluorine substituents improve metabolic stability, a feature absent in the target compound but relevant for drug design .

Quantum Chemical Insights (From ):

- HOMO-LUMO Distribution: In analogs like methyl 2-(4-methylcoumarin) derivatives, HOMO orbitals localize on aromatic rings, while LUMO orbitals concentrate on electron-deficient regions (e.g., nitro groups). For This compound , this implies reactivity at the nitro and nitrile sites .

- Non-Planarity: Substituents like nitro groups induce non-planar molecular geometries, affecting crystal packing and solubility—a critical consideration for synthetic scalability .

Biological Activity

2-(3-Nitropyridin-4-yl)acetonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by diverse research findings and data tables.

Overview of Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily attributed to its nitro group. Nitro compounds are known for their diverse pharmacological effects, including:

- Antimicrobial Activity : Nitro-containing compounds often serve as effective antimicrobial agents.

- Anticancer Properties : Certain derivatives have shown promise in inhibiting tumor growth.

The biological activity of nitro compounds like this compound is largely influenced by the reduction of the nitro group. This reduction can generate reactive intermediates that interact with cellular components, leading to various biological effects. Specifically, the nitro group can act as a pharmacophore or toxicophore, affecting the compound's interaction with nucleophilic sites on proteins, such as enzymes involved in critical cellular processes .

Antimicrobial Activity

Nitro compounds are recognized for their antimicrobial properties. They function through mechanisms that often involve the reduction of the nitro group to form toxic intermediates. These intermediates can bind to DNA and cause cellular damage, leading to cell death. For instance, metronidazole, a well-known nitro compound, operates through similar mechanisms .

Table 1: Antimicrobial Efficacy of Nitro Compounds

| Compound | Target Microorganism | Mechanism of Action | Reference |

|---|---|---|---|

| Metronidazole | Anaerobic bacteria | DNA binding via reduced intermediates | |

| This compound | Various pathogens | Similar mechanism as metronidazole |

Anticancer Properties

The anticancer activity of this compound may be linked to its ability to induce apoptosis in cancer cells. The presence of the nitro group enhances the compound's interaction with cellular targets involved in tumor growth and survival.

Case Study: Anticancer Activity

A study highlighted that derivatives containing nitro groups demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves generating reactive oxygen species (ROS) that lead to oxidative stress and subsequent cell death .

Inflammation and Other Biological Activities

In addition to antimicrobial and anticancer properties, nitro compounds have been implicated in anti-inflammatory activities. Studies suggest that certain nitro fatty acids exhibit cytoprotective effects and modulate inflammatory responses by interacting with specific proteins involved in signaling pathways .

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Nitropyridin-4-yl)acetonitrile, and how can reaction conditions be optimized?

The synthesis typically involves nitration of pyridine derivatives followed by functionalization with acetonitrile groups. For example, nitration of 4-pyridylacetonitrile using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can yield the nitro-substituted product. Optimization includes:

- Temperature control : Excessive heat may lead to over-nitration or decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product from by-products like regioisomers .

Related intermediates, such as ethyl 2-(3-nitropyridin-4-yl)acetate, highlight the importance of protecting groups to stabilize reactive nitropyridine cores during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., nitropyridine ring protons at δ 8.5–9.0 ppm) and confirms cyano-group presence (C≡N stretch at ~2200–2250 cm⁻¹ in IR).

- X-ray crystallography : Resolves molecular geometry and nitro-group orientation. Programs like SHELXL refine structural models using diffraction data .

- HPLC-MS : Detects impurities (e.g., unreacted precursors) with reverse-phase C18 columns (mobile phase: acetonitrile/water) .

Q. What precautions should be taken during the handling and storage of this compound in laboratory settings?

- Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. The nitro group may sensitize skin or react with reducing agents.

- Storage : Keep in amber vials at –20°C to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) be integrated with experimental data to predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Electrostatic potential maps : Identifies electron-deficient regions (e.g., nitro group) for nucleophilic attack.

- Frontier molecular orbitals : Predicts reactivity (HOMO-LUMO gap) and charge-transfer interactions.

Validation involves comparing computed UV-Vis spectra (TD-DFT) with experimental λmax values. Discrepancies >10 nm suggest solvent effects or excited-state interactions not captured in gas-phase models .

Q. What strategies are recommended for resolving contradictions between crystallographic data and computational models of this compound?

- Twinning analysis : Use SHELXD to detect twinned crystals, which may distort bond-length metrics. Flack parameter refinement (SHELXL) resolves enantiopolarity errors .

- Thermal motion correction : Anisotropic displacement parameters (ORTEP-3) differentiate static disorder from dynamic motion in nitro-group conformers .

- DFT-geometry optimization : Compare experimental bond angles with gas-phase/optimized structures to identify crystal-packing effects .

Q. How can the nitro group's reactivity in this compound be controlled during multi-step synthetic procedures to avoid undesired by-products?

- Selective reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine without reducing the nitrile group.

- Protection strategies : Temporarily convert the nitro group to a stable intermediate (e.g., Boc-protected amine) during functionalization steps.

- Kinetic monitoring : In situ IR tracks nitro-group consumption to halt reactions at >95% conversion, minimizing side products like denitrated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.